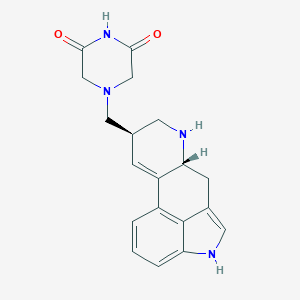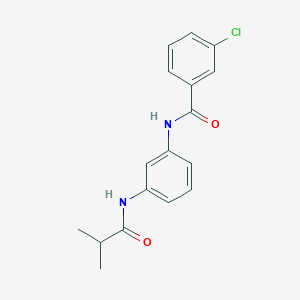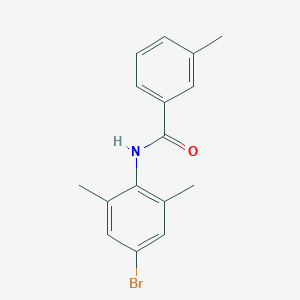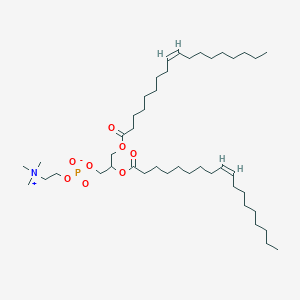![molecular formula C22H20N2O3 B238808 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238808.png)
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. MMB-FUBINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive compound in marijuana.
Mechanism Of Action
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA binds to the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of THC. When 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA are similar to those of THC, the primary psychoactive compound in marijuana. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and altered time perception. It has also been shown to increase heart rate and blood pressure, which can be dangerous in some individuals.
Advantages And Limitations For Lab Experiments
The advantages of using 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA in lab experiments include its potency and selectivity for the CB1 receptor. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of CB1 activation. Its selectivity for the CB1 receptor also makes it useful for studying the specific effects of CB1 activation. The limitations of using 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA in lab experiments include its potential for abuse and its potential to produce dangerous side effects.
Future Directions
There are several future directions for 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA research. One direction is to study the effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA on different cell types and tissues to better understand its mechanism of action. Another direction is to develop new drugs that target the CB1 receptor and have fewer side effects than 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA. Finally, research could focus on developing new synthetic cannabinoids that have different effects than 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA and could be used to treat a range of medical conditions.
Synthesis Methods
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is synthesized by reacting 2-methoxybenzoic acid with 2-methylbenzoyl chloride to produce 2-methoxy-N-(2-methylbenzoyl)benzamide. This intermediate is then reacted with 3-aminophenylboronic acid to produce 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide. The synthesis of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is primarily used as a research tool to study the CB1 receptor and its effects on the body. It has been shown to be a potent agonist of the CB1 receptor, which makes it useful for studying the effects of CB1 activation. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA has also been used to study the effects of synthetic cannabinoids on the body and to develop new drugs that target the CB1 receptor.
properties
Product Name |
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide |
|---|---|
Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-[(2-methoxybenzoyl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-3-4-11-18(15)21(25)23-16-9-7-10-17(14-16)24-22(26)19-12-5-6-13-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
UZEOPOSCNGDFEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)



![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)


![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)

